molecular formula C24H16N2O3 B4332024 N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide

N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B4332024
M. Wt: 380.4 g/mol
InChI Key: MFNSHYVLUKKDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide, also known as BQ-123, is a selective antagonist of endothelin-1 (ET-1) receptor subtype A. ET-1 is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mechanism of Action

N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide selectively blocks the ET-1 receptor subtype A, which is primarily expressed in vascular smooth muscle cells. By blocking the vasoconstrictor effects of ET-1, this compound promotes vasodilation and improves blood flow. This compound has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which may contribute to its renoprotective effects.
Biochemical and physiological effects:
This compound has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells. This compound has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide in lab experiments include its high selectivity for the ET-1 receptor subtype A, its potent vasodilatory and renoprotective effects, and its well-established safety profile. However, the limitations of using this compound include its relatively short half-life, which may require frequent dosing in in vivo experiments, and its potential off-target effects on other receptors.

Future Directions

For research on N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include investigating its potential therapeutic applications in various cardiovascular and renal diseases, as well as exploring its mechanisms of action in greater detail. Additionally, the development of more selective and longer-acting ET-1 receptor antagonists may further improve the therapeutic potential of this compound and related compounds.

Scientific Research Applications

N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. This compound has also been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.

properties

IUPAC Name

N-(1-oxo-3H-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c27-23(26-21-12-6-10-17-19(21)14-29-24(17)28)18-13-22(15-7-2-1-3-8-15)25-20-11-5-4-9-16(18)20/h1-13H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNSHYVLUKKDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
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N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide

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